molecular formula C8H7Cl2N3O2 B2366084 5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride CAS No. 2416230-39-0

5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride

Cat. No.: B2366084
CAS No.: 2416230-39-0
M. Wt: 248.06
InChI Key: DGWISGQTZXZQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

5-chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2.ClH/c1-12-3-10-7-6(12)4(8(13)14)2-5(9)11-7;/h2-3H,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAMMDGNLYEKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=CC(=N2)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with chloroacetic acid in the presence of a base, followed by cyclization to form the imidazo[4,5-b]pyridine core . The reaction conditions often include heating and the use of solvents such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chloro group with other functional groups.

Scientific Research Applications

5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of the chloro and carboxylic acid groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in research and development.

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